Methyl 2-bromo-2-(pyridin-2-yl)acetate
Description
Methyl 2-bromo-2-(pyridin-2-yl)acetate is a brominated ester featuring a pyridin-2-yl substituent on the α-carbon. Its molecular formula is C₉H₈BrNO₂, with a molecular weight of 242.07 g/mol. The compound’s structure combines a reactive bromine atom, a methyl ester group, and a pyridine ring, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitutions, coupling reactions, and as a precursor to pharmaceuticals or agrochemicals .
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
methyl 2-bromo-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7(9)6-4-2-3-5-10-6/h2-5,7H,1H3 |
InChI Key |
HAHVIAAMFJQISU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=N1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Comparative Analysis :
Ester Group Variation :
- Ethyl vs. Methyl esters : Ethyl analogs (e.g., Ethyl 2-bromo-2-(pyridin-2-yl)acetate) exhibit higher lipophilicity, improving membrane permeability in drug design, whereas methyl esters are more reactive in hydrolysis due to less steric hindrance .
- Synthetic Flexibility : Ethyl esters are often preferred in multi-step syntheses due to slower hydrolysis rates compared to methyl esters .
Aromatic Substituent Effects :
- Pyridin-2-yl vs. Phenyl : The pyridine ring’s electron-withdrawing nature increases the electrophilicity of the α-carbon, accelerating nucleophilic substitutions (e.g., SN2 reactions) compared to phenyl-substituted analogs .
- Halogenated Phenyl Groups : Fluorine or chlorine substituents (e.g., 4-fluorophenyl or 2-chloro-6-fluorophenyl) enhance electrophilic reactivity and direct regioselectivity in cross-coupling reactions. For example, 4-fluorophenyl derivatives are pivotal in synthesizing fluorinated pharmaceuticals .
Steric and Electronic Modifications :
- Ortho-Substituents : Compounds like Methyl 2-bromo-2-(2-methylphenyl)acetate exhibit steric hindrance, slowing reaction rates but improving selectivity in crowded environments .
- Dual Halogenation : Bromo-fluoro combinations (e.g., Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate) enable sequential functionalization, such as Suzuki-Miyaura couplings followed by fluorination .
Heterocyclic Diversity :
- Pyrimidine vs. Pyridine : Pyrimidine-containing analogs (e.g., Ethyl 2-(5-bromopyrimidin-2-yl)acetate) expand utility in kinase inhibitor synthesis, leveraging nitrogen-rich rings for hydrogen bonding in target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
